

# An In-depth Technical Guide to 1-(2-methylpiperidin-1-yl)ethanone

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## Compound of Interest

Compound Name: 1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B3352305

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-methylpiperidin-1-yl)ethanone**, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, properties, a robust synthesis protocol, and potential applications in research and drug development, adhering to the highest standards of scientific accuracy and presentation.

## Chemical Identity and Nomenclature

The compound with the chemical structure **1-(2-methylpiperidin-1-yl)ethanone** is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry.

IUPAC Name: **1-(2-methylpiperidin-1-yl)ethanone**

Synonyms:

- N-Acetyl-2-methylpiperidine
- 1-Acetyl-2-methylpiperidine

CAS Number: 4593-15-1

## Physicochemical Properties

Quantitative data for **1-(2-methylpiperidin-1-yl)ethanone** is not extensively reported in publicly available literature. The following table summarizes key computed and expected physicochemical properties.

| Property          | Value  | Notes  |
|-------------------|--|--|
| Molecular Formula | C <sub>8</sub> H <sub>15</sub> NO  |  |
| Molecular Weight  | 141.21 g/mol   |  |
| Appearance        | Expected to be a colorless liquid  | Based on similar N-acetylated piperidines      |
| Boiling Point     | Not experimentally determined  | Expected to be >200 °C at atmospheric pressure |
| Solubility        | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Insoluble in water                             |
| LogP (calculated) | ~1.5 - 2.0   | Indicates moderate lipophilicity               |

## Synthesis of 1-(2-methylpiperidin-1-yl)ethanone

The most direct and common method for the synthesis of **1-(2-methylpiperidin-1-yl)ethanone** is the N-acetylation of 2-methylpiperidine. This reaction involves the treatment of the secondary amine with an acetylating agent, such as acetic anhydride or acetyl chloride.

## Experimental Protocol: N-acetylation of 2-methylpiperidine

Materials:

- 2-methylpiperidine
- Acetic anhydride
- Triethylamine (or another suitable base, e.g., pyridine)

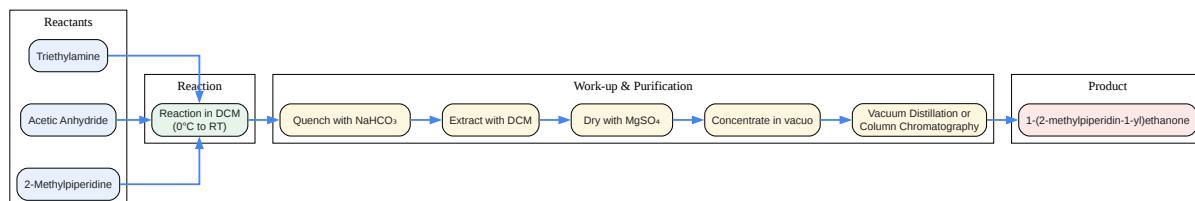
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM).
- Addition of Base: Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the acidic byproduct of the reaction.
- Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-methylpiperidine) is consumed.
- Work-up:
  - Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and the triethylammonium salt.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).
  - Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **1-(2-methylpiperidin-1-yl)ethanone** can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product in high purity.

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **1-(2-methylpiperidin-1-yl)ethanone**.

## Potential Applications in Research and Drug Development

While specific biological activities for **1-(2-methylpiperidin-1-yl)ethanone** are not widely reported, the N-acetylated piperidine scaffold is a common motif in pharmacologically active molecules. The introduction of the acetyl group can modulate the physicochemical properties of the parent amine, such as its basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

#### Potential Areas of Interest:

- Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules. The acetyl group can be a handle for further chemical modifications, or the piperidine ring can be further functionalized.
- Neurological Disorders: Piperidine derivatives are known to interact with various receptors and transporters in the central nervous system (CNS). N-acetylation can alter the binding affinity and selectivity for these targets.
- Oncology: The piperidine nucleus is present in numerous anticancer agents. The N-acetylated derivative could be explored as a lead compound or an intermediate in the synthesis of novel cytotoxic agents.

It is important to note that these are potential areas of application based on the broader class of piperidine-containing compounds. Further research is required to elucidate the specific biological activities of **1-(2-methylpiperidin-1-yl)ethanone**.

## Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for **1-(2-methylpiperidin-1-yl)ethanone** are not readily available in public databases. Researchers synthesizing this compound would need to perform their own characterization.

#### Expected Spectroscopic Features:

- $^1\text{H}$  NMR: Signals corresponding to the acetyl methyl group (a singlet around 2.1 ppm), the methyl group on the piperidine ring (a doublet), and complex multiplets for the methylene protons of the piperidine ring.
- $^{13}\text{C}$  NMR: A signal for the carbonyl carbon of the acetyl group (around 170 ppm), along with signals for the methyl and methylene carbons of the piperidine ring and the acetyl methyl carbon.
- IR Spectroscopy: A strong absorption band in the region of 1630-1660  $\text{cm}^{-1}$  corresponding to the C=O stretching vibration of the amide.

- Mass Spectrometry: The molecular ion peak ( $M^+$ ) would be expected at  $m/z = 141.21$ .

## Conclusion

**1-(2-methylpiperidin-1-yl)ethanone** is a readily accessible N-acetylated piperidine derivative. While detailed experimental data on its properties and biological activity are sparse in the current literature, its straightforward synthesis and the pharmacological relevance of the piperidine scaffold make it a compound of interest for chemical and pharmaceutical research. This guide provides a foundational understanding of its synthesis and potential applications, serving as a valuable resource for scientists and researchers in the field. Further investigation is warranted to fully characterize this compound and explore its therapeutic potential.

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